5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
The synthesis of 5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring, followed by the construction of the piperidine ring, and finally the attachment of the pyrimidine moiety. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, piperidine, and pyrimidine rings
Common reagents used in these reactions include dichloromethane, lutidine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring, in particular, is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds also contain a thiazole ring and have similar biological activities.
Benzimidazole derivatives: These compounds are known for their antimicrobial and antifungal properties.
Indole derivatives: These compounds have a different core structure but share some similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16ClN5S |
---|---|
Molecular Weight |
309.82 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H16ClN5S/c1-18(12-16-8-10(14)9-17-12)11-2-5-19(6-3-11)13-15-4-7-20-13/h4,7-9,11H,2-3,5-6H2,1H3 |
InChI Key |
VXCWYCXQMASCLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CS2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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